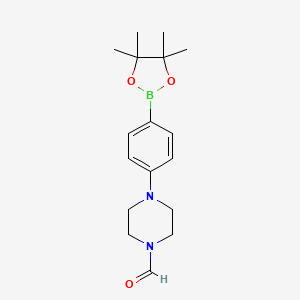![molecular formula C13H9N3O B1393561 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1160264-05-0](/img/structure/B1393561.png)
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Descripción general
Descripción
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound that belongs to the family of N-heterocyclic compounds . It has a molecular weight of 223.23 . This compound has been used in the synthesis of various anticancer agents .
Synthesis Analysis
The synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde and its derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The molecular structure of 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
The chemical reactions involving 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde are mainly related to its use in the synthesis of various anticancer agents . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a yellow solid with a melting point of 161–163 ºC . Its 1H NMR (300 MHz, CDCl3) is δ 8.27–8.35 (m, 2H), 7.28–7.36 (m, 3H), 8.02 (d, J=6.7 Hz, 2H), 7.70 (s, 1H), 7.39–7.53 (m, 3H), 4.56 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H); MS (ESI): m/z 378 [M+H]+ .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives have been used as precursors for synthesizing pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, demonstrating the compound's utility in creating new chemical entities (Atta, 2011).
- Role in Antibacterial Activity : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, indicating the potential medicinal application of these compounds (Rostamizadeh et al., 2013).
Biological and Medicinal Applications
- Potential Antitumor Activity : Some derivatives of 3-Phenylpyrazolo[1,5-a]pyrimidine have shown promising antitumor activity, highlighting their potential in cancer therapy research (Farag & Fahim, 2019).
- Antagonists for Corticotropin-Releasing Factor Receptor : These compounds have been developed as potent antagonists of the human corticotropin-releasing factor-1 receptor, suggesting their utility in addressing stress-related conditions (Chen et al., 2004).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition in Cooling Water Systems : Pyrazolo[1,5-c]pyrimidine derivatives have been investigated as corrosion inhibitors for ferrous alloys in industrial cooling systems, showcasing their utility in materials science (Mahgoub et al., 2010).
Photophysical Properties
- Use in Fluorescence and Photophysical Studies : 3-Formylpyrazolo[1,5-a]pyrimidines, related to 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde, have been used as intermediates for preparing functional fluorophores, indicating their role in developing fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Direcciones Futuras
The future directions for 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde are mainly related to its potential use in the development of new anticancer drugs . Further mechanistic studies could reveal more about how these compounds arrest cancer cell growth . Additionally, the development of new synthetic routes and the exploration of other possible applications of these compounds could be areas of future research .
Propiedades
IUPAC Name |
3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-9-10-6-14-13-12(7-15-16(13)8-10)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDIIQALIVUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230358 | |
| Record name | 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
CAS RN |
1160264-05-0 | |
| Record name | 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)


![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)
![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393501.png)